molecular formula C15H29ClN2O2 B1531375 Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride CAS No. 2098106-06-8

Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride

Cat. No.: B1531375
CAS No.: 2098106-06-8
M. Wt: 304.85 g/mol
InChI Key: FLLRPIMPXMGRHO-UHFFFAOYSA-N
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Description

Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride is an organic compound with a wide range of applications in the pharmaceutical and chemical industries. This compound is known for its versatility and has been used as a key intermediate in the synthesis of various drugs and other compounds. It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride typically involves the reaction of tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound involve scalable synthetic routes that ensure high yields and purity. These methods often utilize automated systems and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for potential therapeutic applications due to its biological activities.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors. These interactions lead to various physiological effects, such as anti-inflammatory and antioxidant responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its versatility as an intermediate in organic synthesis and its range of biological activities make it a valuable compound in various fields of research .

Properties

IUPAC Name

tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2.ClH/c1-14(2,3)19-13(18)17-10-8-15(9-11-17)6-4-12(16)5-7-15;/h12H,4-11,16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLRPIMPXMGRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)N)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride
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Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride
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Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride
Reactant of Route 6
Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride

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